pKa Comparison: 6-Hydroxypyridine-3-sulfonamide vs. Acetazolamide
The predicted pKa of 6-hydroxypyridine-3-sulfonamide is 9.28 . This is approximately 2.1 log units higher than the experimentally determined pKa of the clinically used sulfonamide acetazolamide (pKa = 7.2) . The higher pKa indicates that 6-hydroxypyridine-3-sulfonamide is a weaker acid and will exist predominantly in the neutral, protonated form at physiological pH (7.4), whereas acetazolamide will be substantially ionized. This difference in ionization state directly impacts membrane permeability, protein binding, and formulation behavior.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 9.28 ± 0.10 (Predicted) |
| Comparator Or Baseline | Acetazolamide pKa = 7.2 (Experimental) |
| Quantified Difference | ΔpKa = +2.1 |
| Conditions | Target compound: predicted value at 25 °C; Comparator: experimental value at 25 °C |
Why This Matters
Procurement decisions for medicinal chemistry programs must consider the distinct ionization profile of 6-hydroxypyridine-3-sulfonamide, as it will exhibit different solubility and permeability characteristics compared to more acidic sulfonamide inhibitors, influencing in vitro assay design and lead optimization strategies.
